Product packaging for 4-Octyne(Cat. No.:CAS No. 1942-45-6)

4-Octyne

Cat. No.: B155765
CAS No.: 1942-45-6
M. Wt: 110.2 g/mol
InChI Key: GZTNBKQTTZSQNS-UHFFFAOYSA-N
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Description

Overview of Alkynes in Modern Organic Chemistry

In modern organic chemistry, alkynes serve as crucial intermediates and starting materials in a wide array of synthetic transformations. Their ability to undergo various reactions, including additions, cycloadditions, and metal-catalyzed couplings, allows for the introduction of diverse functional groups and the formation of new carbon-carbon bonds. numberanalytics.comnumberanalytics.comfastercapital.com This versatility is exploited in the synthesis of pharmaceuticals, agrochemicals, natural products, and advanced materials. numberanalytics.comnumberanalytics.comfastercapital.comlookchem.com The rich chemistry of the triple bond enables the precise construction of complex molecular frameworks. numberanalytics.comnumberanalytics.com

Importance of Internal Alkynes in Synthetic Strategies

Alkynes are broadly classified into terminal and internal alkynes, depending on the position of the triple bond. Terminal alkynes have the triple bond at the end of the carbon chain, featuring a relatively acidic C-H bond. Internal alkynes, such as 4-octyne, have the triple bond located within the carbon chain, bonded to two other carbon atoms. fiveable.meontosight.ai Internal alkynes are generally more stable than terminal alkynes due to reduced strain on the triple bond. fiveable.me

Despite being less acidic than terminal alkynes, internal alkynes are highly valuable in synthetic strategies. They serve as key intermediates for generating more complex molecules through reactions that target the triple bond. lookchem.comontosight.ai Their symmetrical or asymmetrical nature influences the regioselectivity of addition reactions. For instance, the hydration of symmetrical internal alkynes yields a single ketone product, while asymmetrical internal alkynes can produce a mixture of isomeric ketones. libretexts.org Internal alkynes are also crucial in metal-catalyzed reactions, including hydroformylation and cycloadditions, which are powerful tools for forming complex ring systems and introducing aldehyde functionalities. numberanalytics.comresearchgate.net

Historical Context of this compound in Chemical Research

The study of alkyne chemistry has roots in the early 20th century, with significant advancements occurring alongside developments in organometallic chemistry and catalysis. numberanalytics.com While specific historical details solely on this compound's initial discovery or isolation are less widely documented in general overviews, its presence in chemical literature dates back to at least the mid-20th century. Early research involving this compound often focused on its synthesis and its participation in fundamental alkyne reactions. For example, studies on the synthesis of mono- and di-alkylacetylenes from vicinal dihalides and sodium amide in liquid ammonia (B1221849), a method for preparing alkynes, likely included compounds like this compound. wikipedia.org Research from the 1940s and 1950s demonstrates the investigation of alkyne synthesis and reactions relevant to compounds like this compound within the broader context of hydrocarbon chemistry. wikipedia.org

Scope and Objectives of the Research Outline

This outline focuses specifically on introducing this compound within the landscape of alkyne chemistry and highlighting its significance in organic synthesis. The objective is to provide a foundational understanding of this compound as an internal alkyne and its role as a versatile building block in synthetic strategies. This includes exploring its place within the broader context of alkyne reactivity and its historical presence in chemical research, strictly adhering to the provided sectional structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14 B155765 4-Octyne CAS No. 1942-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oct-4-yne
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InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTNBKQTTZSQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6074338
Record name 4-Octyne
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Molecular Weight

110.20 g/mol
Source PubChem
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CAS No.

1942-45-6
Record name 4-Octyne
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Record name 4-Octyne
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Record name 4-Octyne
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Record name 4-Octyne
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Record name Oct-4-yne
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Record name 4-OCTYNE
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Synthetic Methodologies for 4 Octyne

Classical Approaches to Alkyne Synthesis

Classical methods for synthesizing alkynes typically rely on well-established reactions such as elimination and alkylation, employing readily available precursor molecules. numberanalytics.comperlego.com

One route to synthesize 4-octyne is through the sequential alkylation of acetylene (B1199291) (ethyne) using two equivalents of 1-bromopropane (B46711). wikipedia.org This process is initiated by the deprotonation of acetylene, a terminal alkyne, with a strong base like sodium amide (NaNH₂) to generate a nucleophilic acetylide anion. wikipedia.orgperlego.com This anion then participates in a nucleophilic substitution (S₂2) reaction with 1-bromopropane, displacing the bromide and forming 1-hexyne (B1330390), a terminal alkyne. wikipedia.orgperlego.com A second deprotonation of 1-hexyne with a strong base produces another acetylide anion, which subsequently reacts with a second molecule of 1-bromopropane via an S₂2 mechanism to yield the desired internal alkyne, this compound. wikipedia.org This double alkylation is effectively conducted in liquid ammonia (B1221849) at a low temperature of approximately -70 °C, utilizing sodium amide as the base. wikipedia.org

Acetylene + 2 equivalents of 1-Bromopropane + Base → this compound

ReactantFormula
AcetyleneC₂H₂
1-BromopropaneC₃H₇Br
This compoundC₈H₁₄

Another classical method for alkyne synthesis involves the removal of two molecules of hydrogen halide (HX) from a dihaloalkane through an elimination reaction, known as dehydrohalogenation. numberanalytics.comperlego.comwikipedia.org This transformation typically necessitates the use of a strong base. numberanalytics.com For the synthesis of this compound, a suitable starting material is a dihalooctane with the halogen atoms on adjacent carbon atoms (vicinal dihalide) or on the same carbon atom (geminal dihalide). perlego.com The dehydrohalogenation of 4,5-dibromooctane (B15461278) is a common pathway to access this compound. wikipedia.org

This reaction proceeds through two successive elimination steps, generally E2 mechanisms, mediated by a potent base such as potassium hydroxide (B78521) or sodium amide. perlego.com The initial elimination removes one molecule of HBr, yielding a vinyl halide. The subsequent elimination removes a second molecule of HBr from the vinyl halide, resulting in the formation of the alkyne. perlego.com Similar to the acetylene alkylation, this reaction can be performed under conditions employing sodium amide in liquid ammonia. wikipedia.org

A related synthetic strategy involves the dehydrohalogenation of vinyl halides, which can also serve as precursors to alkynes. wikipedia.org

The dehydrohalogenation of 4,5-dibromooctane can be represented as:

4,5-Dibromooctane + Strong Base → this compound + 2 HX

ReactantFormula
4,5-DibromooctaneC₈H₁₆Br₂
This compoundC₈H₁₄

Modern and Advanced Synthetic Strategies for this compound and its Derivatives

Recent advancements in the field of organic chemistry have led to the development of more refined and efficient methodologies for alkyne synthesis, frequently involving the application of transition metal catalysis. numberanalytics.com

Transition metal-catalyzed coupling reactions have become indispensable tools for constructing carbon-carbon bonds, including the formation of alkyne functionalities. numberanalytics.comperlego.comresearchgate.net The Sonogashira coupling reaction is a prominent example, enabling the cross-coupling of terminal alkynes with aryl or vinyl halides. perlego.comwikipedia.orgwiley-vch.de While this compound is an internal alkyne, the Sonogashira coupling can be effectively utilized to synthesize substituted this compound derivatives by coupling appropriately substituted terminal alkyne precursors with organic halides containing the necessary carbon framework.

The typical Sonogashira coupling protocol involves a palladium catalyst, a copper co-catalyst, and a base, commonly an amine. perlego.comwikipedia.org The reaction facilitates the formation of a new carbon-carbon bond between a terminal alkyne (R₁-C≡CH) and an aryl or vinyl halide (Ar-X or R₂-X, where X is usually Br or I), yielding a substituted alkyne (R₁-C≡C-Ar or R₁-C≡C-R₂). perlego.comwikipedia.org

For the synthesis of this compound derivatives, this approach would involve selecting a terminal alkyne and a halide component that, when coupled, assemble the desired substituted this compound structure. For instance, the synthesis of a specific substituted this compound could involve the coupling of a terminal alkyne like 1-pentyne (B49018) with 1-bromopropane, or an analogous reaction using different chain lengths and substituents to achieve the target molecule.

Reaction TypeCatalystsCoupling PartnersProduct Type
Sonogashira CouplingPalladium, CopperTerminal Alkyne + Ar/Vinyl HalideSubstituted Alkyne

The alkylation of terminal alkynes under basic conditions, while a classical method, remains a valuable strategy in modern synthesis for preparing internal alkynes such as this compound. perlego.comnumberanalytics.com This method exploits the relatively acidic nature of the hydrogen atom in a terminal alkyne, which can be abstracted by a strong base to generate a nucleophilic acetylide anion. perlego.comwiley-vch.deepfl.ch This acetylide anion can then react with a primary alkyl halide through an S₂2 mechanism, forming a new carbon-carbon bond and extending the carbon chain to produce an internal alkyne. perlego.com

To synthesize this compound using this method, one could react 1-hexyne (a terminal alkyne) with 1-bromopropane in the presence of a strong base. Alternatively, starting with 1-butyne (B89482) and reacting it with 1-bromopentane (B41390) would also yield this compound. The specific terminal alkyne and alkyl halide are chosen based on the desired position of the triple bond in the final internal alkyne product. Strong bases commonly employed for the deprotonation step include sodium amide (NaNH₂) or butyllithium (B86547) (BuLi). perlego.comwikipedia.orgwiley-vch.de

The general reaction sequence is:

Terminal Alkyne + Strong Base → Acetylide Anion Acetylide Anion + Primary Alkyl Halide → Internal Alkyne

ReactantReagentProduct
Terminal AlkyneStrong BaseAcetylide Anion
Acetylide AnionPrimary Alkyl HalideInternal Alkyne

The synthesis of substituted this compound compounds, such as This compound-3,6-diol (B15348232) and its derivatives like 3,6-dimethyl-4-octyne-3,6-diol (B148155), typically involves multi-step synthetic routes to incorporate additional functional groups onto the alkyne core. 3,6-Dimethyl-4-octyne-3,6-diol is an example of a branched aliphatic diol that contains both hydroxyl and alkyne functionalities. lookchem.com It has a molecular formula of C₁₀H₁₈O₂ and a molecular weight of approximately 170.25 g/mol . lookchem.comsmolecule.comfishersci.ca

Various synthetic strategies can be employed for the preparation of 3,6-dimethyl-4-octyne-3,6-diol. One approach involves the reaction of a Grignard reagent with a suitable carbonyl compound. smolecule.com Another method is based on alkyne hydroboration followed by oxidation. smolecule.com Direct hydroxylation of alkynes using reagents such as osmium tetroxide in the presence of hydrogen peroxide can also be used to introduce the hydroxyl groups. smolecule.com

For 3,6-dimethyl-4-octyne-3,6-diol specifically, the molecular structure suggests the introduction of methyl groups and hydroxyl groups on the carbon atoms adjacent to the triple bond. Synthetic pathways might involve the reaction of 2-butanone (B6335102) with an acetylide species derived from 2-butyne, or similar strategies that construct the carbon skeleton and introduce the functional groups at the desired positions.

The synthesis of derivatives, such as the dimethanesulfonate of 3,6-dimethyl-4-octyne-3,6-diol, would involve further chemical modification of the hydroxyl groups. This is typically achieved by reacting the diol with methanesulfonyl chloride in the presence of a base, converting the hydroxyl groups into better leaving groups, which can be useful for subsequent synthetic transformations.

Detailed research into the synthesis of these substituted this compound compounds often focuses on optimizing reaction parameters, including the selection of reagents, solvents, temperature, and reaction time, to maximize yields and product purity. The synthesis of complex molecules incorporating alkyne moieties frequently utilizes a combination of different synthetic methodologies. researchgate.net

Compound NameFormulaFunctional Groups Present
This compound-3,6-diolC₈H₁₄O₂Alkyne, Diol
3,6-Dimethyl-4-octyne-3,6-diolC₁₀H₁₈O₂Alkyne, Tertiary Diol, Methyl
3,6-Dimethyl-4-octyne-3,6-diol dimethanesulfonateC₁₂H₂₂O₆S₂Alkyne, Sulfonate Ester

Stereoselective Synthesis of this compound Analogues

Stereoselective transformations of alkynes, including this compound and its derivatives, are crucial for accessing compounds with specific spatial arrangements of atoms, which can significantly impact their chemical and physical properties.

One prominent stereoselective reaction involving this compound is its partial hydrogenation to yield alkenes. The reduction of this compound with hydrogen gas in the presence of a poisoned palladium catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with quinoline), selectively produces cis-4-octene (B1353254). vaia.comdoubtnut.com This syn addition of hydrogen across the triple bond is a key method for the stereoselective synthesis of cis olefins from internal alkynes. vaia.comdoubtnut.com

ReactantReagentCatalystProductStereochemistry
This compoundH₂Lindlar's Catalyst4-Octenecis

Conversely, the reduction of internal alkynes like this compound with sodium metal in liquid ammonia (Birch reduction conditions) typically affords the trans alkene isomer, trans-4-octene (B86139), through an anti-addition mechanism involving radical intermediates. vaia.com

The stereoselective addition of various reagents across the triple bond of this compound and other dialkylacetylenes has also been explored. For instance, the reaction of selenium dihalides (selenium dichloride and selenium dibromide) with dialkylacetylenes, including this compound, proceeds via anti-addition, yielding bis(E-2-halovinyl) selenides with high stereoselectivity for the (E)-isomer. mdpi.com Similarly, the reaction of tellurium tetrachloride with this compound occurs as an anti-addition, leading to the formation of tellurium-containing products with (E)-stereochemistry. researchgate.netresearchgate.net

Research has also focused on the stereoselective synthesis of more complex molecules utilizing alkynes or generating alkyne analogues with controlled stereochemistry. For example, stereoselective methods have been developed for the synthesis of highly substituted vinyl ethers through the trans-difunctionalization of internal and terminal alkynes. chemrxiv.org Furthermore, studies on the stereoselective synthesis of various cyclic compounds and substituted alkenes often involve alkyne intermediates or the construction of alkyne-like functionalities within a larger molecular framework, highlighting the versatility of alkyne chemistry in building molecular complexity with defined stereochemistry. uow.edu.aunih.govrsc.orgrsc.orgnih.govacs.org

Reactivity and Mechanistic Studies of 4 Octyne

Hydrogenation and Semihydrogenation Reactions

Hydrogenation involves the addition of hydrogen across the triple bond of 4-octyne. Depending on the catalyst and reaction conditions, this process can be controlled to yield either the cis-alkene (cis-4-octene), the trans-alkene (trans-4-octene), or the fully saturated alkane (n-octane).

Partial Hydrogenation to cis-4-Octene (B1353254) using Lindlar's Catalyst

The partial hydrogenation of this compound to cis-4-octene is typically achieved using Lindlar's catalyst. Lindlar's catalyst is a specially prepared palladium catalyst that is poisoned to prevent complete reduction of the alkyne to the alkane. It consists of palladium deposited on a support, such as calcium carbonate, and poisoned with lead acetate (B1210297) and quinoline. libretexts.orggoogle.com This catalyst facilitates the syn addition of hydrogen to the alkyne, resulting exclusively in the formation of the cis isomer of the alkene. libretexts.orgvaia.comvaia.comaskfilo.com This method is a standard laboratory technique for the stereoselective synthesis of cis-alkenes from alkynes. libretexts.org

Formation of trans-4-Octene (B86139) via Birch Reduction (Na in liquid NH₃)

In contrast to the syn addition observed with Lindlar's catalyst, the Birch reduction provides a method for the anti addition of hydrogen equivalents to an alkyne, leading to the formation of the trans-alkene. libretexts.org The Birch reduction of this compound involves the use of sodium metal in liquid ammonia (B1221849), typically at low temperatures. libretexts.orgaskfilo.commasterorganicchemistry.com This reaction proceeds through a radical anion intermediate, and the stereochemical outcome is the preferential formation of the more stable trans isomer. libretexts.orgaskfilo.com This method is complementary to the Lindlar reduction for accessing different alkene stereoisomers. libretexts.orgmasterorganicchemistry.com

Semihydrogenation using Polyhydride Nickel/Gallium Clusters as Catalysts

Recent research has explored the use of polyhydride nickel/gallium clusters as catalysts for the semihydrogenation of alkynes, including this compound. researchgate.netnih.govresearchgate.net These bimetallic clusters have demonstrated catalytic activity in converting this compound to 4-octene with good selectivity. researchgate.netnih.gov Studies involving these clusters, such as the decanuclear Ni₃Ga₇ cluster, have shown that they react reversibly with dihydrogen to form polyhydride species, which are the catalytically active forms. researchgate.netnih.gov The cooperation between the nickel and gallium centers within the cluster is considered essential for their high hydrogen uptake and catalytic performance. researchgate.netnih.gov This approach represents a novel area in utilizing well-defined metal clusters for controlled hydrogenation reactions. researchgate.netresearchgate.net

Palladium-Catalyzed Stereoselective Semihydrogenation: Kinetic and Spectroscopic Studies

Palladium-catalyzed stereoselective semihydrogenation of this compound has been the subject of detailed kinetic and spectroscopic investigations, particularly with specific palladium complexes. acs.orgacs.orgnih.govscite.ai Highly active catalysts, such as [Pd{(m,m′-(CF₃)₂C₆H₃)-bian}(ma)] (where bian = bis(imino)acenaphthene; ma = maleic anhydride), have been studied for their efficiency and selectivity in converting this compound to (Z)-oct-4-ene in solvents like THF. acs.orgacs.orgnih.gov These studies aim to understand the reaction mechanism and the factors influencing the stereochemical outcome. acs.orgacs.orgnih.gov

Kinetic studies of the palladium-catalyzed semihydrogenation of this compound have revealed important details about the reaction mechanism. Under hydrogen-rich conditions, the rate law for the reaction catalyzed by complexes like [Pd{(m,m′-(CF₃)₂C₆H₃)-bian}(ma)] has been determined. The rate law shows a first-order dependence on the palladium catalyst concentration and dihydrogen concentration, but a broken order (specifically, approximately 0.65 order) in the this compound substrate concentration. acs.orgacs.orgnih.gov This broken order in substrate suggests a complex mechanism where the substrate concentration influences the reaction rate in a non-linear fashion, possibly involving steps like catalyst-substrate complex formation and subsequent reactions. acs.orgacs.orgnih.gov The apparent zeroth-order dependence on dihydrogen pressure in some conditions might indicate that the rate is limited by the mass transfer of dihydrogen into the solution. acs.org

Parahydrogen-induced polarization (PHP) studies have been employed to gain insights into the mechanism of the palladium-catalyzed semihydrogenation of this compound. acs.orgacs.orgnih.gov These studies utilize the spin properties of parahydrogen to probe the transfer of hydrogen atoms during the catalytic cycle. The results from parahydrogen studies have indicated that a pairwise transfer of hydrogen atoms occurs in the rate-limiting step of the reaction. acs.orgacs.orgnih.gov This finding supports a mechanism where both hydrogen atoms are delivered to the alkyne simultaneously or in rapid succession from the palladium catalyst. The proposed mechanism involves steps such as alkyne coordination to palladium, activation of dihydrogen, hydropalladation of the alkyne, and reductive coupling to release the alkene product. acs.orgacs.orgnih.gov

Data from Kinetic Studies:

ReactantOrder of Reaction (Hydrogen-rich conditions)
This compound0.65 acs.orgacs.orgnih.gov
Palladium1 acs.orgacs.orgnih.gov
Dihydrogen1 acs.orgacs.orgnih.gov

Stereoselectivity Data (Example with [Pd{(m,m′-(CF₃)₂C₆H₃)-bian}(ma)]):

ProductTypical Ratio
(Z)-oct-4-ene95% acs.org
(E)-oct-4-ene5% acs.org
n-octane0% acs.org

Note: The stereoselectivity can be influenced by factors such as hydrogen pressure. acs.org

Proposed Mechanisms: Alkyne Coordination, Dihydrogen Activation, Hydropalladation, Reductive Coupling

In the context of palladium-catalyzed semi-hydrogenation of this compound, a proposed mechanism involves a series of consecutive steps. This mechanism has been supported by kinetic and spectroscopic studies. nih.govacs.org The initial step involves the coordination of the alkyne to the palladium catalyst. nih.govacs.org Following alkyne coordination, heterolytic dihydrogen activation occurs, which involves the hydrogenolysis of a Pd-N bond in the specific catalyst studied. nih.govacs.org This is followed by hydropalladation of the coordinated alkyne. nih.govacs.org Subsequently, there is an addition of N-H to palladium, leading to reductive coupling of the vinyl and hydride species. nih.govacs.org The catalytic cycle is completed by the substitution of the product alkene by the alkyne substrate. nih.govacs.org Parahydrogen studies have indicated that a pairwise transfer of hydrogen atoms is involved in the rate-limiting step of this process. nih.govacs.org

Heterogeneous hydrogenation catalysts often follow the Horiuti-Polanyi mechanism, where dihydrogen dissociates on the metal surface before hydrogen atoms add to the adsorbed hydrocarbon. osti.govchinesechemsoc.org However, some homogeneous-like catalysts may follow an associative mechanism where alkyne-promoted dihydrogen activation is key. chinesechemsoc.org The specific palladium catalyst used in the studies on this compound semi-hydrogenation appears to operate via steps consistent with alkyne coordination and subsequent hydrogen transfer events. nih.govacs.org

Isomerization of Z-Oct-4-ene to E-Oct-4-ene

During the semi-hydrogenation of this compound, (Z)-oct-4-ene is typically the primary reaction product. nih.govacs.org However, the minor product, (E)-oct-4-ene, can also be formed. nih.govacs.org It has been shown that the (E) isomer is generated from the (Z) isomer through an isomerization reaction. nih.govacs.org This isomerization is assisted by H2 and catalyzed by palladium. nih.govacs.org

Isomerization of alkenes can occur through various mechanisms, including photochemical and catalytic pathways. mdpi.comresearchgate.netrsc.org Catalyzed isomerization often involves interaction with a metal center, facilitating rotation around the double bond character. mdpi.comrsc.org

Addition Reactions

Alkynes, including this compound, undergo various addition reactions across their triple bond. These reactions can occur once or twice, leading to different products depending on the stoichiometry and reaction conditions. unacademy.comlibretexts.org

Hydrohalogenation with HBr to Form 4-Bromooctane (B1583688)

Hydrohalogenation is an electrophilic addition reaction where a hydrogen halide (HX) adds across an unsaturated carbon-carbon bond. wikipedia.orgjove.comnumberanalytics.com In the case of this compound, hydrohalogenation with hydrobromic acid (HBr) results in the formation of 4-bromooctane. vaia.com This involves the addition of hydrogen and bromine atoms across the alkyne's triple bond. vaia.com According to Markovnikov's rule, in the addition of HX to an unsymmetrical alkene, the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. wikipedia.orgjove.comnumberanalytics.comvaia.commasterorganicchemistry.com While this compound is a symmetrical alkyne, the principle of forming the more stable intermediate is still relevant in considering the regioselectivity of the addition of the second equivalent of HBr if it were to occur. The first addition of HBr to an internal alkyne like this compound would yield a vinyl halide. unacademy.comlibretexts.orgwikipedia.orgjove.com Subsequent addition of a second equivalent of HBr would typically lead to a geminal dihalide, where both bromine atoms are on the same carbon. unacademy.comlibretexts.orgwikipedia.orgjove.com

Mechanistic Considerations: Electrophilic Addition and Vinyl Cation Intermediates

The hydrohalogenation of alkynes, similar to alkenes, proceeds through an electrophilic addition mechanism. unacademy.comlibretexts.orgjove.comjove.com One possible mechanism involves the initial protonation of the alkyne by the hydrogen halide, leading to the formation of a vinyl cation intermediate. unacademy.comlibretexts.orgwikipedia.orgjove.comjove.com The pi electrons of the alkyne attack the hydrogen atom of HBr, displacing the bromide ion and forming a vinylic carbocation. jove.comjove.com This vinylic carbocation is then attacked by the bromide ion to form the vinyl halide. jove.comjove.com

While a vinylic carbocation is less stable than an alkyl carbocation, this intermediate can be stabilized by resonance or by alkyl substituents. libretexts.orgwikipedia.orgjove.comjove.com The regioselectivity of the addition is influenced by the stability of the potential carbocation intermediates. libretexts.orgwikipedia.org

Another proposed mechanism for alkyne hydrohalogenation is a concerted termolecular process, particularly relevant when avoiding unstable vinylic carbocations. jove.comjove.com This mechanism involves the simultaneous interaction of the alkyne with two molecules of the hydrogen halide in the transition state. jove.comjove.com

Influence of Solvent and Halide Ion on Selectivity

The choice of solvent can significantly impact the outcome of hydrohalogenation reactions. numberanalytics.comorganic-chemistry.org Polar solvents, such as acetic acid or dichloromethane, can facilitate the reaction by stabilizing the intermediate ions. numberanalytics.comorganic-chemistry.org The nature of the halide ion can also influence the reaction. The reactivity of hydrogen halides in electrophilic addition generally follows the order HI > HBr > HCl > HF.

While the primary product of this compound hydrohalogenation with HBr is 4-bromooctane (resulting from the addition of two equivalents of HBr to form the geminal dibromide), the initial addition yields a vinyl bromide. The regioselectivity of the first addition to an internal alkyne like this compound is less of a concern compared to terminal alkynes due to symmetry. However, the potential for adding a second equivalent exists, leading to the geminal dihalide following Markovnikov's rule on the vinyl halide intermediate. unacademy.comlibretexts.orgwikipedia.orgjove.com

Halogenation to 4,5-Dichlorooctane

Halogenation of alkynes, such as this compound, involves the addition of halogens across the triple bond. When this compound is treated with chlorine (Cl2) or bromine (Br2), it can undergo addition to form vicinal dihalides.

Formation of Vicinal Dihalides and Stereochemical Outcomes

The halogenation of alkynes typically proceeds via an anti-addition mechanism, similar to alkenes. The initial addition of a halogen molecule across the triple bond forms a cyclic halonium ion intermediate. A halide ion then attacks this cyclic intermediate from the opposite face, resulting in the anti-addition of the two halogen atoms. For this compound, this reaction with chlorine would yield 4,5-dichlorooctane vaia.comnih.gov.

The stereochemical outcome of this reaction is the formation of the anti or trans isomer of the vicinal dihalide. However, depending on the reaction conditions and the number of equivalents of halogen used, further addition to the resulting double bond can occur, leading to the formation of a tetrahalide.

Hydroboration-Oxidation to 4-Octanol (B147376)

Hydroboration-oxidation is a two-step reaction that converts alkynes into alcohols. The reaction proceeds with anti-Markovnikov regioselectivity and syn stereoselectivity. In the case of this compound, hydroboration followed by oxidation yields 4-octanol vaia.comnih.govuni.lu.

Diboration Reactions using Bis(pinacolato)diboron (B136004) for cis-1,2-Diborylalkene Derivatives

Diboration of alkynes involves the addition of a B-B bond across the carbon-carbon triple bond, leading to the formation of vicinal diborylalkenes. Bis(pinacolato)diboron (B2pin2) is a common reagent used in these reactions fishersci.cacenmed.comnih.gov. These reactions are often catalyzed by transition metals, such as palladium or platinum complexes rsc.orgorganic-chemistry.org.

The reaction of this compound with bis(pinacolato)diboron in the presence of a suitable catalyst can yield cis-1,2-diboryloctene derivatives. The mechanism typically involves oxidative addition of the B-B bond to the metal catalyst, followed by insertion of the alkyne into a metal-boron bond, and finally reductive elimination to release the cis-1,2-diborylalkene product rsc.org. The cis stereochemistry is often observed due to the syn insertion of the alkyne into the metal-boron bond.

Research findings indicate that the diboration of this compound can result in the formation of 1,2-diborylated products rsc.org. For example, palladium-catalyzed diboration of this compound with bis(pinacolato)diboron has been reported to yield 1,2-bis(pinacolato)boryl-4-octene.

Hydrosilylation Reactions with Siloxanes for Functionalized Organosilicon Compounds

Hydrosilylation is an addition reaction in which a silicon-hydrogen bond adds across an unsaturated bond, such as an alkyne. This reaction is a crucial method for synthesizing functionalized organosilicon compounds. When this compound undergoes hydrosilylation with siloxanes (organosilicon compounds containing Si-O-Si linkages and Si-H bonds), it can lead to the formation of vinylsilane products.

Transition metal catalysts, such as platinum, rhodium, and iridium complexes, are commonly used to promote hydrosilylation reactions. The reaction mechanism generally involves the oxidative addition of the Si-H bond to the metal catalyst, followed by coordination of the alkyne, insertion of the alkyne into the metal-silicon or metal-hydride bond, and finally reductive elimination to yield the vinylsilane product. The regioselectivity and stereoselectivity of the hydrosilylation of internal alkynes like this compound can be influenced by the choice of catalyst and reaction conditions. This reaction provides a route to incorporate silicon functionalities into the octyne backbone.

Cleavage and Oxidative Reactions

Alkynes can undergo reactions that result in the cleavage of the carbon-carbon triple bond, often under oxidative conditions.

Ozonolysis to Butanal and Butanoic Acid

Ozonolysis is a powerful oxidative cleavage reaction that uses ozone (O3) to break carbon-carbon multiple bonds. When applied to alkynes, ozonolysis typically leads to the formation of carboxylic acids. However, under reductive workup conditions, aldehydes can be obtained vaia.comvaia.commasterorganicchemistry.com.

The ozonolysis of this compound involves the reaction of the triple bond with ozone to form a cyclic intermediate called an ozonide. This ozonide is highly unstable and decomposes. The nature of the products depends on the workup procedure.

With an oxidative workup (e.g., using hydrogen peroxide), the ozonide is cleaved, and the resulting fragments are oxidized to carboxylic acids. For this compound, which is a symmetric alkyne, ozonolysis followed by oxidative workup yields two molecules of butanoic acid vaia.com.

With a reductive workup (e.g., using zinc dust or dimethyl sulfide), the ozonide is cleaved, and the fragments are reduced to aldehydes. In the case of this compound, reductive ozonolysis yields two molecules of butanal vaia.comchemicalforums.com.

The reaction sequence for ozonolysis involves the initial cycloaddition of ozone to the alkyne to form a primary ozonide, which then rearranges to a cyclic secondary ozonide. This secondary ozonide then fragments. The workup conditions determine the final oxidation state of the carbon atoms that were part of the triple bond.

Here is a summary of the ozonolysis of this compound:

ReactantReagents (Ozonolysis followed by...)Products
This compoundO3, then Oxidative Workup (e.g., H2O2)Butanoic acid
This compoundO3, then Reductive Workup (e.g., Zn/H+)Butanal

Table: Ozonolysis Products of this compound

ReactantReagents (Ozonolysis followed by...)Product 1Product 2
This compoundO3, then Oxidative WorkupButanoic acidButanoic acid
This compoundO3, then Reductive WorkupButanalButanal

Oxidative Cleavage to Carboxylic Acids

Oxidative cleavage of alkynes is a well-established reaction that results in the scission of the carbon-carbon triple bond, typically yielding carboxylic acids. Strong oxidizing agents such as ozone or basic potassium permanganate (B83412) are commonly employed for this transformation. msu.edulibretexts.orglibretexts.org For internal alkynes like this compound, this process generally produces two molecules of carboxylic acid. libretexts.orglibretexts.org In the case of this compound, oxidative cleavage is expected to yield two molecules of butanoic acid (butyric acid). libretexts.orgarkat-usa.org

Research has explored various methods for the oxidative cleavage of alkynes to carboxylic acids. One method utilizes a combination of RuO₂, Oxone, and NaHCO₃ in a mixed solvent system (CH₃CN/H₂O/EtOAc) to achieve this transformation in good yields. organic-chemistry.org While many methods exist for the oxidative cleavage of olefins, fewer are specifically described for alkynes, and those that do exist have often been tested on a limited range of substrates. arkat-usa.org Some chemists may opt to first reduce the alkyne to the corresponding olefin before performing oxidative cleavage using methods like ozonolysis or OsO₄ with an oxidizing agent. arkat-usa.org

During the oxidative cleavage of this compound using certain methods, butyric acid has been isolated as a product, albeit sometimes in low yields (e.g., 18%). arkat-usa.org The reaction mechanism for oxidative cleavage of alkynes with strong oxidants like ozone or basic potassium permanganate involves the cleavage of the triple bond. libretexts.orglibretexts.org In basic solutions, the carboxylic acid products are deprotonated to form carboxylates, requiring a subsequent protonation step to obtain the neutral carboxylic acid. libretexts.orglibretexts.org Aldehydes are typically not produced from the strong oxidative cleavage of alkynes. libretexts.orglibretexts.org

Transition Metal-Mediated Transformations

Transition metals play a significant role in catalyzing various transformations of alkynes, including this compound. These reactions often involve complex mechanisms including C-H activation, alkyne insertion, and reductive elimination. nih.govacs.orgsnnu.edu.cn

Iron- and Manganese-Induced Demethanation and Hydrogen Exchange in Gas Phase

Studies in the gas phase have investigated the activation of carbon-hydrogen and carbon-carbon bonds of this compound by bare transition metal ions, specifically Fe⁺ and Mn⁺. acs.org Complexes of Mn(alkynes)⁺ generated in the gas phase have demonstrated rich reactivity, even exceeding that of analogous Fe(alkyne)⁺ species. researchgate.net Among the unimolecular dissociations observed, the Mn⁺-induced demethanation of this compound is of particular interest. researchgate.net Investigations involving isotopomers and the effects of the alkyl chain provide insights into the mechanisms of these gas-phase reactions. researchgate.net

While the search results touch upon Fe and Mn catalysts in other contexts like CO₂ hydrogenation beilstein-journals.org and hydrodeoxygenation mdpi.comcardiff.ac.uk, and Mn-catalyzed alkyne semihydrogenation acs.org, the specific details regarding Fe- and Mn-induced demethanation and hydrogen exchange of this compound in the gas phase are primarily found in the context of the bare metal ion studies. acs.orgresearchgate.net

Rhodium-Catalyzed Hydrophenylation of Internal Alkynes with Arylboronic Acids

Rhodium catalysis has proven effective for the hydrophenylation of internal alkynes, including this compound, with arylboronic acids. researchgate.netrsc.org This reaction involves the addition of an aryl group and a hydrogen atom across the carbon-carbon triple bond of the alkyne, typically yielding substituted alkenes.

A Ni-Zn hydroxy double salt-intercalated anionic rhodium(III) complex (Rh/NiZn) has been shown to act as an efficient catalyst for the hydrophenylation of internal alkynes with arylboronic acids under mild conditions. researchgate.netrsc.orgresearchgate.net In the reaction between this compound and phenylboronic acid catalyzed by Rh/NiZn, a high turnover number per Rh site of approximately 740 has been observed. researchgate.netrsc.orgresearchgate.net

The catalytic monomeric Rh(III) complex in the Rh/NiZn catalyst is stabilized within the NiZn interlayers. researchgate.netrsc.orgresearchgate.net This stabilization is attributed to a strong electrostatic interaction between the Ni, Zn host and the anionic Rh(III) complex. researchgate.netrsc.orgresearchgate.net This stabilization is believed to promote the re-use of the catalyst. researchgate.netrsc.org

Solvent choice significantly impacts the efficiency of the rhodium-catalyzed hydrophenylation of this compound with phenylboronic acid. Solvent screening has identified toluene (B28343) as the most effective solvent, providing the highest yield (71%) of the hydrophenylation product, (E)-4-phenyl-4-octene. researchgate.net A small amount of a byproduct, (4Z,6E)-4-phenyl-5,6-dipropyl-4,6-decadiene, was also observed in toluene. researchgate.net While 1,2-dichloroethane (B1671644) also yielded the desired product, toluene proved superior. researchgate.net

Reaction conditions for the hydrophenylation of this compound (0.5 mmol) with phenylboronic acid (1.5 mmol) using the Rh/NiZn catalyst (0.68 mol% Rh) typically involve a solvent mixture of toluene (4 mL) and water (0.45 mL) at 100 °C under air for 5 hours. researchgate.netresearchgate.net The presence of water can influence the reaction, and its contribution as a hydride source has been evidenced in related hydroarylation mechanisms. researchgate.net

Catalytic Monomeric Rh(III) Complex Stabilization

Rh(III)-Catalyzed Oxidative C-N and C-C Coupling with Heterocycles

Rhodium(III) catalysis is also effective for oxidative C-N and C-C coupling reactions of alkynes with heterocycles. nih.govacs.orgsnnu.edu.cn These reactions often involve C-H activation of the heterocycle followed by insertion of the alkyne and subsequent coupling. nih.govacs.orgsnnu.edu.cnunizar.es

This compound has been utilized as a coupling partner in Rh(III)-catalyzed oxidative C-N and C-C coupling reactions with various heterocycles, including 1-phenylpyrazole, 2-phenylpyridine, and 2-vinylpyridine (B74390). nih.govacs.org These reactions can lead to the synthesis of novel heterocyclic compounds, including cationic species. nih.govacs.org

The mechanism typically involves initial C-H activation of the heterocycle, followed by alkyne insertion and reductive coupling. nih.govacs.orgunizar.es These steps are sensitive to the substrates and reaction conditions. nih.gov Density functional theory (DFT) calculations suggest that C-H activation can occur via a heteroatom-directed process, favored by more polar solvents, leading to cationic C-N coupled products. nih.gov An alternative non-directed C-H activation is possible in low polarity solvents, favoring C-C coupled products. nih.gov

Alkyne insertion is generally more favorable for diphenylacetylene (B1204595) compared to this compound, but the reductive coupling step shows the reverse preference. nih.gov The nature of the heterocycle and the alkyne influences the stability of intermediates and the barrier to coupling. nih.gov For instance, with 1-phenylpyrazole, the interaction with diphenylacetylene can suppress the final C-N reductive coupling. nih.gov The barrier to coupling is highly sensitive to the groups involved, following a trend where the formation of cationic C-N coupled products has a higher barrier than neutral C-N and neutral C-C coupled products. nih.gov

While this compound can participate in these couplings, some studies indicate limitations. In a rhodaelectro-catalyzed C-H/N-H annulation reaction, the reaction of this compound was unsuccessful in generating the desired product, with the starting material being recovered intact. chinesechemsoc.org This suggests that the efficiency and feasibility of Rh(III)-catalyzed coupling with this compound are highly dependent on the specific heterocycle and reaction conditions.

Here is a summary of some data points related to the Rh-catalyzed hydrophenylation:

AlkyneArylboronic AcidCatalystConditionsProductTurnover Number (TON)YieldRef.
This compoundPhenylboronic AcidRh/NiZnToluene/H₂O, 100 °C, 5 h, air(E)-4-phenyl-4-octene~740 per Rh site71% researchgate.netrsc.orgresearchgate.net
This compoundPhenylboronic AcidRh/NiZnToluene/H₂O, 100 °C, 5 h, air (0.5 mmol alkyne, 1.5 mmol boronic acid, 0.68 mol% Rh)(E)-4-phenyl-4-octene-71% researchgate.netresearchgate.net
C-H Activation Pathways: Heteroatom-Directed vs. Non-Directed

C-H activation is a key step in many catalytic reactions involving alkynes. With substrates containing heteroatoms, this activation can be directed by the heteroatom coordinating to the metal catalyst, bringing the catalyst in proximity to a specific C-H bond. Alternatively, non-directed C-H activation can occur, which is often less selective.

Studies involving the Rh(III)-catalyzed coupling of alkynes with substrates like 1-phenylpyrazole, 2-phenylpyridine, and 2-vinylpyridine have shed light on these pathways. Density functional theory (DFT) calculations indicate that C-H activation can proceed via a heteroatom-directed process involving the displacement of an acetate ligand by the neutral substrate, leading to charged intermediates. acs.orgacs.orgnih.gov This pathway, which favors cationic C-N coupled products, is promoted by more polar solvents. acs.orgacs.orgnih.gov

Conversely, a non-directed C-H activation is also possible, which does not involve acetate displacement and is favored in low polarity solvents, leading to C-C coupled products. acs.orgacs.orgnih.gov For a cationic intermediate derived from 1-phenylpyrazole, non-directed C-H activation barriers of approximately 19 kcal/mol were computed in both ethanol (B145695) and dichloroethane, which were about 3 kcal/mol lower than for the neutral substrate. acs.org The energy of the transition state for this non-directed process in the cationic species is not significantly affected by the solvent polarity. acs.org

Experimental results with this compound and a cationic pyrazole (B372694) substrate showed low conversions to the coupled product in ethanol and dichloroethane, but the presence of acetate significantly increased the conversion, highlighting the influence of reaction conditions on the C-H activation step and subsequent product formation. acs.org

Alkyne Insertion and Reductive Coupling

Following C-H activation, alkyne insertion into the metal-carbon bond and subsequent reductive coupling are crucial steps in forming the final products. The ease of these steps can vary depending on the alkyne and the metal catalyst.

In the Rh(III)-catalyzed reactions mentioned earlier, alkyne insertion is generally more favorable for diphenylacetylene compared to this compound. acs.orgacs.orgnih.gov However, the reductive coupling step shows the reverse trend, being more favorable with this compound. acs.orgacs.orgnih.gov The nature of the groups involved in the reductive coupling step significantly influences the barrier, following the trend C-N+ > C-N > C-C for cationic C-N, neutral C-N, and neutral C-C coupled products, respectively. acs.orgnih.gov

In the context of titanium-catalyzed pyrrole (B145914) synthesis from alkynes and azobenzene (B91143), the mechanism involves the insertion of a second equivalent of alkyne into an azatitanacyclobutene intermediate, followed by reductive C-N coupling to yield the pyrrole product. nih.gov Kinetic analysis of the reaction with this compound and azobenzene revealed a complex equilibrium involving catalyst species and alkyne cycloaddition before the rate-determining second alkyne insertion. nih.gov

Influence of Substrate and Reaction Conditions on Selectivity

The selectivity of reactions involving this compound is highly dependent on the nature of the substrate and the reaction conditions, including the solvent, catalyst, and additives.

In Rh(III)-catalyzed coupling reactions with 1-phenylpyrazole, C-N coupling with this compound occurs in ethanol, while no equivalent product is observed with diphenylacetylene under the same conditions. acs.org However, with a cationic pyrazole substrate, both this compound and diphenylacetylene can undergo C-C coupling in the presence of acetate. acs.org This demonstrates how the substrate structure and the presence of additives can alter the reaction pathway and product selectivity.

The concentration of acetate has been identified as a key requirement for the efficient formation of certain coupled products from a cationic pyrazole substrate and this compound. acs.org

In nickel-catalyzed hydroheteroarylation of alkynes with N-protected 3-cyanoindoles, the choice of ligand and/or N-protecting group can control which C-H bond is activated, leading to divergent catalysis. acs.org With this compound, this reaction can yield arylcyanation products or products derived from alkyne insertion into the Ar-H bond at the C-2 position of the indole. acs.org The regioselectivity with unsymmetrical alkynes is also influenced by steric and electronic effects. nih.govacs.org

Solvent polarity plays a significant role in determining whether heteroatom-directed or non-directed C-H activation pathways are favored in Rh(III)-catalyzed reactions. acs.orgacs.orgnih.gov

Palladium-Catalyzed Carboformylation for α,β-Unsaturated Aldehydes

This compound has been utilized as a substrate in palladium-catalyzed carboformylation reactions, providing access to α,β-unsaturated aldehydes. This transformation involves the incorporation of both a carbon fragment and a formyl group across the alkyne triple bond.

A palladium-catalyzed strategy using aroyl chlorides as a dual carbon monoxide and carbon source, in tandem with a sterically congested hydrosilane, has been developed for the stereoselective carboformylation of alkynes like this compound. ethz.chethz.chamazonaws.com This method successfully produces α,β-unsaturated aldehydes with excellent (Z)-selectivity when employing aroyl chlorides with ortho-substituents. ethz.chethz.chamazonaws.comscientificupdate.com Sterically less hindered aroyl chlorides can lead to moderate yields and the formation of the corresponding (E)-isomer, suggesting that ortho-substituents impede E/Z isomerization. scientificupdate.com

The reaction conditions, including the choice of phosphine (B1218219) ligand (e.g., TDMPP or BISBI) and the steric bulk of the silane (B1218182) reducing agent (e.g., iPr3SiH), are crucial for achieving high yields and selectivity in the palladium-catalyzed carboformylation of this compound. ethz.chethz.chamazonaws.comscientificupdate.com

Nickel-Catalyzed Reactions of Aromatic Amides with this compound

Nickel catalysis has proven effective for the coupling of aromatic amides with alkynes, including this compound, often involving C-H activation and cycloaddition to form heterocyclic products.

Nickel-catalyzed reactions of aromatic amides with this compound can lead to the formation of isoquinolone derivatives. pkusz.edu.cnnih.gov These reactions often rely on a directing group, such as a 2-pyridylmethyl group on the amide nitrogen, to facilitate chelation-assisted C-H activation. pkusz.edu.cnnih.gov

Studies have shown that the structure of the amide substrate significantly influences the reactivity. For instance, certain benzyl (B1604629) amide and one-carbon-shorter amide derivatives did not react with this compound under standard conditions, while a one-carbon-longer amide successfully yielded an isoquinolone derivative. pkusz.edu.cn The presence of a substituent at the α-carbon of the amide appears to be an important factor in reactivity. pkusz.edu.cn

Various functional groups on the aromatic amide substrate, including methoxy, amino, trifluoromethyl, acetyl, cyano, and acetal (B89532) groups, are generally tolerated under the nickel-catalyzed reaction conditions with this compound. pkusz.edu.cn Substrates with electron-donating groups tend to be slightly less reactive than those with electron-withdrawing groups. pkusz.edu.cn The regioselectivity of the reaction can be influenced by the electronic nature of substituents, particularly if they have a lone pair of electrons. pkusz.edu.cn

Nickel-catalyzed cycloaddition reactions involving alkynes and other substrates like azetidinones have also been explored, with this compound participating in such transformations to form cyclized products. nih.gov

Zirconacyclopentadiene Reactions and C-C Bond Cleavage

Zirconacyclopentadienes are five-membered organozirconium rings formed by the coupling of two alkyne molecules with a zirconocene (B1252598) species. These metallacycles are versatile intermediates in organic synthesis and can undergo various reactions, including C-C bond cleavage.

Zirconacyclopentadienes prepared from alkynes, including those derived from this compound, can react with other alkynes to form unsymmetrically substituted zirconacyclopentadienes. oup.com Interestingly, the β,β'-C-C bond in the pre-formed zirconacyclopentene can be cleaved and the ethylene (B1197577) moiety replaced by a second alkyne. oup.com This C-C bond cleavage and subsequent C-C bond formation on zirconocene provides a highly selective transformation. oup.com

The replacement of an alkyne moiety in zirconacyclopentadienes via β,β'-carbon-carbon bond cleavage is highly dependent on the substituents of the zirconacyclopentadiene. oup.com Studies have demonstrated the ability to differentiate between alkynes like diphenylacetylene and this compound in reactions involving zirconacyclopentadienes and nitriles. oup.com

Zirconacyclopentadienes can be converted into various organic products, including naphthalene, diene, and benzene (B151609) derivatives. oup.com The combination of C-C bond cleavage and formation on zirconocene has been utilized for the one-pot synthesis of benzene derivatives from three different alkynes with high yield and excellent selectivity. oup.com

Radical Reactions (e.g., Radical Bromination to 4-Bromooctane)

Alkynes can undergo radical reactions under specific conditions. One example relevant to this compound is radical bromination, which can lead to the formation of brominated products.

While radical bromination is commonly associated with the substitution of hydrogen atoms in alkanes or at allylic/benzylic positions in alkenes, the reaction of this compound with hydrobromic acid (HBr) can result in the formation of 4-bromooctane through hydrohalogenation, which can involve radical pathways under certain conditions, although electrophilic addition is also a common mechanism for alkyne hydrohalogenation. vaia.compressbooks.pub The addition of hydrogen and bromine occurs across the alkyne's carbon-carbon bond. vaia.com According to Markovnikov's rule, the hydrogen atom typically bonds to the carbon with more hydrogen atoms, and the bromine bonds to the more substituted carbon. vaia.com However, with internal alkynes like this compound, regioselectivity considerations are different compared to terminal alkynes.

Another method for preparing 4-bromooctane is through the nucleophilic substitution of 4-octanol with hydrobromic acid or bromide salts under acidic conditions. Radical bromination of octane (B31449) has also been reported as a method to synthesize 4-bromooctane. ontosight.ai Radical bromination mechanisms often involve the use of reagents like N-bromosuccinimide (NBS) under specific conditions to generate bromine radicals, which abstract hydrogen atoms to form alkyl radicals that then react with bromine. libretexts.org

The formation of 4-bromooctane from this compound via hydrohalogenation with HBr can lead to different stereochemical outcomes depending on the specific conditions. vaia.com

Data Table: Selected Reactions of this compound

Reaction TypeCatalyst/ReagentsKey Products / OutcomeSelectivity Notes
C-H Activation/CouplingRh(III) catalyst, e.g., with pyrazolesC-N or C-C coupled productsInfluenced by heteroatom direction, solvent polarity, acetate concentration. acs.orgacs.orgnih.gov
Palladium-Catalyzed CarboformylationPd catalyst, aroyl chloride, silaneα,β-Unsaturated AldehydesExcellent (Z)-selectivity with ortho-substituted aroyl chlorides. ethz.chethz.chamazonaws.comscientificupdate.com
Nickel-Catalyzed Amide CouplingNi catalyst, aromatic amideIsoquinolone derivativesRequires directing group; influenced by amide structure and substituents. pkusz.edu.cnnih.gov
Zirconacyclopentadiene ReactionsZirconocene speciesUnsymmetrically substituted zirconacyclopentadienes, benzenesC-C bond cleavage and formation; substituent-dependent selectivity. oup.comoup.com
Radical BrominationHBr (hydrohalogenation)4-BromooctaneCan follow Markovnikov's rule; stereochemistry depends on conditions. vaia.compressbooks.pub

Computational and Theoretical Studies of 4 Octyne

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules and materials. It is particularly valuable for studying reaction pathways, transition states, and interaction energies.

Adsorption Energies on Catalytic Surfaces (e.g., Pt)

DFT calculations have been employed to study the adsorption of 4-octyne on catalytic surfaces, notably platinum (Pt). These studies are crucial for understanding heterogeneous catalysis, such as hydrogenation reactions. DFT computations have shown that this compound exhibits a high affinity for the clean surface of Pt. google.comresearchgate.netjustia.com As the coverage of coadsorbed molecules, such as octylamine (B49996), increases on the Pt surface, the adsorption energies of various species, including this compound, decrease due to steric interactions between hydrocarbon chains. google.comresearchgate.net Despite this decrease, the adsorption energy of this compound remains higher than that of 4-octene (both cis and trans isomers) and octylamine at all coverages studied. google.comresearchgate.net This indicates that this compound binds more strongly to the Pt surface compared to its hydrogenation product, 4-octene, and the modifying ligand. google.comresearchgate.net This difference in adsorption energy is a key factor influencing the selectivity of alkyne hydrogenation reactions catalyzed by Pt nanoparticles. google.comresearchgate.netresearchgate.net

Solvent Control of C-H Activation and Product Selectivity

DFT studies have also shed light on how solvents can influence C-H activation and product selectivity in reactions involving alkynes like this compound. In Rh(III)-catalyzed oxidative coupling reactions, DFT calculations indicate that C-H activation can occur via a heteroatom-directed pathway. acs.orgacs.orgnih.govresearchgate.net This process involves the displacement of an acetate (B1210297) ligand by the neutral substrate, leading to the formation of charged intermediates. acs.orgacs.orgnih.govresearchgate.net This directed C-H activation pathway, which results in cationic C-N coupled products, is favored in more polar solvents. acs.orgacs.orgnih.govresearchgate.net Conversely, an alternative non-directed C-H activation pathway, which does not involve acetate displacement and leads to C-C coupled products, is favored in low polarity solvents. acs.orgacs.orgnih.govresearchgate.net While alkyne insertion is generally more favorable for diphenylacetylene (B1204595), the reductive coupling step shows the reverse trend, being more favorable with this compound. acs.orgacs.orgnih.govresearchgate.net Solvent polarity, therefore, plays a significant role in determining the favored C-H activation mechanism and, consequently, the product selectivity in these reactions involving this compound. acs.orgacs.orgnih.govresearchgate.netscispace.com

Radical-Mediated Difunctionalization Mechanisms

Computational studies, including DFT, have been employed to investigate radical-mediated difunctionalization mechanisms of unsaturated hydrocarbons, although specific detailed mechanisms involving this compound were not extensively found in the provided search results. Generally, radical difunctionalization reactions involve the addition of a radical species to a multiple bond, followed by a second functionalization step. nih.gov Theoretical studies on radical reactions with alkynes, such as the reaction of aromatic peroxyl radical cations with symmetrical dialkyl alkynes like this compound, have explored potential energy diagrams using DFT and ab initio methods to identify product structures and reaction pathways, including radical addition and fragmentation. nih.gov While some studies discuss radical difunctionalization of alkenes and alkynes, detailed DFT-based mechanistic investigations specifically centered on the radical-mediated difunctionalization of this compound were not prominently featured in the search results. nih.govresearchgate.netpitt.edunih.govrsc.orgcopernicus.orgcopernicus.orgacs.orgresearchgate.net

Molecular Orbital (MO) Theory Applications

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of molecular orbitals that spread over the entire molecule. libretexts.org While the search results did not yield specific detailed applications of MO theory solely focused on this compound, MO theory is a fundamental concept in computational chemistry used to understand bonding, electronic transitions, and reactivity of molecules, including alkynes. Simple Hückel MO theory, for instance, can be used to calculate and visualize the π systems of conjugated molecules. uni-muenchen.de Understanding the molecular orbitals of this compound would involve considering the overlap of atomic orbitals to form sigma and pi bonds, particularly focusing on the triple bond and the surrounding alkyl chains. libretexts.org Such calculations can provide insights into the electron distribution and potential reaction sites within the molecule.

Kinetic Isotope Effects in Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are powerful tools for probing reaction mechanisms by examining how the rate of a reaction changes when an atom is replaced by one of its isotopes. Theoretical calculations, often combined with experimental data, are used to determine KIEs and gain insights into transition state structures and rate-determining steps. uni-regensburg.denih.govccu.edu.tw While the provided search results discuss the application of KIEs and DFT calculations in elucidating reaction mechanisms, including C-H activation and methyl transfer reactions, specific studies detailing KIEs for reactions involving this compound were not found. uni-regensburg.denih.govccu.edu.twrsc.orgacs.org However, the principles of KIE calculations, which involve determining the vibrational frequencies of reactants and transition states, are applicable to reactions involving this compound to understand bond breaking and forming processes. uni-regensburg.denih.gov

Monte Carlo Simulations and Genetic Algorithms for Surface Composition

Monte Carlo simulations and Genetic Algorithms (GAs) are computational techniques used in various scientific fields, including chemistry, for tasks such as exploring potential energy surfaces, optimizing structures, and simulating complex systems. researchgate.netacs.orgdtic.mil In the context of surfaces and catalysis, these methods can be applied to study surface composition, adsorbate arrangements, and reaction pathways, especially on nanoparticle surfaces. osti.gov Theoretical studies on bimetallic nanoparticles, such as CoPt clusters, have utilized Monte Carlo simulations and genetic algorithms to investigate the preferential segregation of atoms at the surface. osti.gov While these methods are relevant to understanding the surface environment where reactions involving molecules like this compound might occur on nanoparticle catalysts, the search results did not provide specific examples of Monte Carlo simulations or genetic algorithms directly applied to study the surface composition specifically in the context of this compound adsorption or reaction. researchgate.netacs.orgdtic.milosti.govclausiuspress.com These techniques could potentially be used to explore different arrangements of this compound and co-adsorbates on a catalyst surface or to optimize catalyst structures for specific reactions involving this compound.

Theoretical Explanations for Reactivity Trends

Computational and theoretical studies provide valuable insights into the reactivity of this compound by exploring reaction mechanisms, transition states, and energy profiles at a molecular level. These studies often employ methods such as Density Functional Theory (DFT) and ab initio calculations to understand the electronic and structural factors that govern how this compound participates in various chemical transformations.

Theoretical modeling, for instance, has been used in the study of this compound hydrogenation catalyzed by platinum nanoparticles. By examining the reaction energy landscape, researchers can understand how factors like surface modification, such as the presence of octylamine, can alter the reaction pathway and influence selectivity towards 4-octene over over-hydrogenation to octane (B31449). This is analogous to enzyme catalysis, where active sites selectively attract reactants and release products. researchgate.net DFT computations have shown that this compound generally has a higher affinity for a clean platinum surface compared to 4-octene or octylamine, although increasing octylamine coverage reduces the adsorption energy of all species due to steric interactions. researchgate.net

In transition metal-catalyzed reactions, theoretical studies help elucidate the detailed steps involved. For example, in the palladium-catalyzed semi-hydrogenation of this compound, theoretical results support a mechanism involving alkyne coordination, heterolytic dihydrogen activation, hydro-palladation of the alkyne, and subsequent steps leading to the alkene product. nih.gov Computational studies have also investigated the Rh(III)-catalyzed coupling of substrates with alkynes like this compound. These studies reveal that the energetics of key steps such as C-H activation, alkyne insertion, and reductive coupling are sensitive to the specific substrates and reaction conditions, including the solvent. acs.orgnih.gov DFT calculations have shown that alkyne insertion can be more favorable for other alkynes compared to this compound in certain contexts, while the reverse might be true for the reductive coupling step. nih.gov

Theoretical investigations into the reaction of aromatic peroxyl radical cations with symmetrical dialkyl alkynes, including this compound, in the gas phase have provided rate coefficients and mechanistic details. These studies indicate that the reaction primarily proceeds via radical addition to the alkyne. nih.gov The potential energy diagrams explored with DFT and ab initio methods helped identify the structures of important products and competing unimolecular dissociative reactions of intermediate vinyl radicals. nih.gov

While studies specifically focused only on the theoretical reactivity trends of this compound in isolation are less common, it is frequently included as a model internal alkyne in broader computational studies investigating alkyne reactivity. For instance, theoretical studies on the regioselectivity of intermolecular Pauson-Khand reactions with aliphatic alkynes have included this compound to understand how factors like alkyne polarization via inductive effects can influence the outcome. acs.org Computational organic chemistry, particularly using DFT, is a critical tool for understanding and predicting the reactivity and selectivity of various reactions involving alkynes, including cycloadditions. mdpi.comnih.gov

The use of computational methods allows for the characterization of reactive intermediates and transition states that are difficult or impossible to observe experimentally, providing a complementary approach to understanding reaction mechanisms and the factors influencing reactivity trends of compounds like this compound. nih.govscispace.com

Here is a summary of some theoretical findings related to this compound's reactivity:

Reaction TypeKey Theoretical InsightComputational Method Used (Examples)Source
Hydrogenation (Pt-catalyzed)Surface modification alters energy landscape, favoring alkene over alkane product. This compound has high affinity for clean Pt surface.DFT researchgate.netresearchgate.net
Semi-Hydrogenation (Pd-catalyzed)Supports a stepwise mechanism involving alkyne coordination and hydrogen activation.Theoretical results (cited by authors) nih.gov
Rh(III)-Catalyzed CouplingEnergetics of C-H activation, alkyne insertion, and reductive coupling are solvent and substrate dependent.DFT acs.orgnih.gov
Reaction with Aromatic Peroxyl Radical CationsReaction proceeds via radical addition; potential energy surfaces explored to understand intermediates and competing reactions.DFT, ab initio nih.gov
Pauson-Khand Reaction (Intermolecular)Included as a model alkyne to study how alkyne polarization influences regioselectivity.DFT acs.org

Advanced Analytical Methods for 4 Octyne Research

Spectroscopic Characterization Techniques

Spectroscopy plays a crucial role in identifying and studying 4-Octyne. Techniques such as Nuclear Magnetic Resonance (NMR), Raman, Infrared (IR), and Mass Spectrometry (MS) each offer unique information about the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon atoms within the molecule.

¹H NMR spectroscopy of this compound reveals distinct signals corresponding to the different proton environments. Due to the symmetry of the molecule (CCCC#CCCC), there are typically three unique proton environments. The methyl protons (CH₃) at the ends of the chain are equivalent, as are the methylene (B1212753) protons (CH₂) adjacent to the methyl groups and the methylene protons (CH₂) adjacent to the alkyne carbons. Analysis of the chemical shifts and splitting patterns allows for confirmation of the molecule's structure. For instance, methyl hydrogens generally exhibit smaller chemical shifts compared to methylene hydrogens msu.edu.

¹³C NMR spectroscopy provides information about the carbon skeleton. In this compound, there are four distinct carbon environments due to symmetry. The alkyne carbons (C#C) are typically observed in a characteristic chemical shift range, distinct from sp³ hybridized carbons. Comparison of the chemical shifts of carbons in alkynes, alkenes, and alkanes highlights the influence of the triple bond on the electronic environment organicchemistrydata.org.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in assigning signals and confirming connectivity within the this compound molecule by showing correlations between coupled protons (COSY) or between directly bonded carbons and protons (HSQC) libretexts.org.

Nucleus Type of Carbon/Hydrogen Expected Chemical Shift Range (ppm)
¹H CH₃ ~0.8 - 1.0
¹H CH₂ (adjacent to CH₃) ~1.2 - 1.5
¹H CH₂ (adjacent to C#C) ~2.0 - 2.3
¹³C CH₃ ~10 - 15
¹³C CH₂ (adjacent to CH₃) ~20 - 25
¹³C CH₂ (adjacent to C#C) ~18 - 20
¹³C C#C ~75 - 90

Note: These are typical ranges; actual values can vary slightly depending on solvent and concentration.

NMR spectroscopy is increasingly utilized for real-time monitoring of chemical reactions involving this compound. This technique allows for the in situ observation of reactants, intermediates, and products as the reaction progresses, providing kinetic and mechanistic insights bruker.commagritek.comresearchgate.net. Benchtop NMR spectrometers, being compact enough to operate in a fume hood, are particularly suitable for online reaction monitoring researchgate.net. By continuously acquiring NMR spectra of the reaction mixture, changes in peak intensities can be tracked over time, allowing for the determination of reaction endpoints and the identification of transient species magritek.com. This avoids the need for tedious sampling and offline analysis researchgate.net.

The ability of NMR to provide quantitative and structural information in a non-destructive manner makes it valuable in process chemistry and optimization involving this compound thermofisher.com. Monitoring reactions in real-time allows chemists and engineers to understand reaction dynamics, identify impurities, and optimize reaction conditions for maximum yield and selectivity bruker.comthermofisher.com. Process NMR can be used to check the quality of chemical products and monitor changes in chemical content during a process thermofisher.com. This can lead to cost savings and improved process control bruker.com.

Real-time Reaction Monitoring by NMR

Raman Spectroscopy: Frequencies, Intensities, and Depolarization Factors

Raman spectroscopy is a complementary vibrational spectroscopic technique to IR. It is particularly useful for studying symmetrical molecules and functional groups that are weak or inactive in IR, such as the triple bond in this compound epj-conferences.orgumsl.edu. Raman spectroscopy measures the inelastic scattering of light, providing information about molecular vibrations.

For this compound, the carbon-carbon triple bond stretch (C#C) is a prominent feature in the Raman spectrum, typically appearing in the region of 2100-2300 cm⁻¹. Due to the symmetrical nature of this compound, this vibration is Raman active and often strong, whereas it is weak or absent in the IR spectrum epj-conferences.orgumsl.edu. Studies have reported specific Raman frequencies, intensities, and depolarization factors for this compound aip.orgaip.org.

Depolarization factors, determined by analyzing the scattered light polarization relative to the incident laser polarization, provide information about the symmetry of the molecular vibrations nicoletcz.czamericanpharmaceuticalreview.com. Totally symmetric vibrations result in polarized Raman scattering with depolarization ratios approaching zero, while non-totally symmetric vibrations result in depolarized scattering with higher depolarization ratios nicoletcz.cz. This information aids in the assignment of observed Raman bands to specific vibrational modes and contributes to a more complete structural analysis americanpharmaceuticalreview.com.

Functional Group Typical Raman Shift (cm⁻¹) IR Activity (for symmetrical internal alkynes) Raman Activity (for symmetrical internal alkynes)
C#C stretch ~2100 - 2300 Weak or Absent Strong

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H and C-C bonds in the alkyl chains nih.govnist.govspectrabase.comchemicalbook.com. The absence or weakness of a strong absorption band around 2100-2300 cm⁻¹ in the IR spectrum, coupled with a strong band in the Raman spectrum, is indicative of a symmetrical internal alkyne like this compound epj-conferences.orgumsl.edu.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns uni-saarland.de. Electron ionization (EI) is a common method used for volatile organic compounds like this compound nist.govuni-saarland.de.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and often fragmentation. The resulting ions are then separated based on their m/z ratio and detected. The mass spectrum shows a series of peaks at different m/z values, with the peak at the highest m/z typically corresponding to the molecular ion (M⁺•) uni-saarland.de. For this compound (C₈H₁₄), the molecular ion peak would be observed at m/z 110 nih.govnist.gov.

Fragmentation of the molecular ion occurs at weaker bonds, producing smaller fragment ions. The pattern of these fragment ions is characteristic of the molecule's structure and can be used for identification and confirmation uni-saarland.de. For this compound, fragmentation can occur along the carbon chain, particularly adjacent to the triple bond. Analysis of these fragmentation pathways provides additional structural information chimia.ch.

m/z Potential Fragment Ion Composition (Illustrative)
110 [C₈H₁₄]⁺• (Molecular Ion)
81 [C₆H₉]⁺
67 [C₅H₇]⁺
53 [C₄H₅]⁺
41 [C₃H₅]⁺

Note: Specific fragment ions and their relative abundances can vary depending on ionization conditions and instrument type. The listed fragments are illustrative based on common fragmentation pathways for alkynes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assurance

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In GC-MS, a sample is injected into a GC column, where its components are separated based on their boiling points and interaction with the stationary phase. csun.edu The separated components then enter a mass spectrometer, which ionizes them and detects the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries. nih.gov

For this compound, GC-MS is a valuable tool for purity assurance. By analyzing a sample of this compound using GC-MS, researchers can identify and quantify impurities present. The chromatogram reveals the number of components in the sample, and the mass spectra of the eluting peaks allow for the identification of each component. chromforum.org High-purity this compound is often specified as >99.0% by GC analysis, indicating its suitability for various applications. The NIST WebBook provides GC-MS data for this compound, including its mass spectrum, which can be used for identification purposes. nih.govnist.govspectrabase.com

Tandem Mass Spectrometry (GC-MS/MS, GC-TOF-MS) for Enhanced Qualitative and Quantitative Analysis

Tandem Mass Spectrometry (MS/MS) techniques, such as GC-MS/MS and GC-TOF-MS, offer enhanced capabilities for the analysis of this compound, providing improved sensitivity, selectivity, and structural information compared to standard GC-MS.

GC-MS/MS involves multiple stages of mass spectrometry, allowing for the fragmentation of selected ions and the analysis of their product ions. This provides more confidence in compound identification, especially in complex matrices where interfering compounds may be present. shimadzu.com While specific applications of GC-MS/MS solely focused on this compound were not extensively detailed in the search results, MS/MS in general is known for its ability to selectively detect and quantify target compounds even at low concentrations. shimadzu.com

GC-TOF-MS couples gas chromatography with a Time-of-Flight Mass Spectrometer. TOF-MS provides high-resolution mass measurements and fast acquisition rates, enabling the comprehensive analysis of complex samples and the deconvolution of coeluting peaks. gcms.czsrainstruments.fr This is particularly useful for enhanced qualitative analysis, allowing for the accurate mass determination of this compound and its potential byproducts or impurities. GC-TOF-MS has been used in the analysis of complex hydrocarbon mixtures, demonstrating its capability for separating and identifying various isomers and related compounds. gcms.czsrainstruments.fr While this compound itself was not the primary focus of the provided GC-TOF-MS examples, the technique's ability to provide enhanced separation and identification in hydrocarbon analysis is directly applicable to this compound research. gcms.czsrainstruments.fr

Chromatographic Techniques

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) is a fundamental technique for the separation and analysis of volatile organic compounds like this compound. csun.edu It is widely used for assessing the purity of this compound and monitoring its consumption and product formation in chemical reactions. csic.esvurup.sk

In GC, the sample is vaporized and carried by an inert gas (carrier gas) through a column containing a stationary phase. csun.edu Components of the sample separate based on their differential partitioning between the mobile gas phase and the stationary phase. csun.edu A detector at the end of the column responds to the separated components, generating a chromatogram that shows peaks corresponding to each compound. csun.edu The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis. measurlabs.com

GC is routinely used to determine the purity of this compound, with specifications often given as a minimum percentage based on GC analysis. For reaction monitoring, GC allows researchers to track the progress of a reaction involving this compound by periodically analyzing aliquots of the reaction mixture. csic.es Changes in the peak area of this compound and the appearance and growth of product peaks provide insights into the reaction kinetics and conversion. csic.es For example, GC analysis was used to monitor the hydration of this compound in the presence of different catalysts, showing the conversion of this compound over time. csic.es

Column Chromatography for Purification

Column chromatography is a preparative chromatographic technique used to purify compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel or alumina, packed in a column. A mobile phase (solvent or mixture of solvents) is passed through the column, eluting the components of the mixture at different rates. rochester.eduresearchgate.net

Column chromatography is a suitable method for purifying this compound from reaction mixtures or crude synthesis products. The choice of stationary phase and mobile phase depends on the polarity of this compound and the impurities to be separated. For nonpolar compounds like alkynes, normal-phase column chromatography using silica gel as the stationary phase and relatively nonpolar solvents (e.g., hexane, ethyl acetate) as the mobile phase is commonly employed. researchgate.netfigshare.comfigshare.com Gradient elution, where the polarity of the mobile phase is gradually increased, can be used to improve the separation of compounds with similar polarities. rochester.edu While direct examples of this compound purification by column chromatography were not explicitly detailed in all search results, the technique is generally applicable to the purification of organic compounds, including alkynes, as demonstrated in related synthetic procedures. figshare.comfigshare.com For instance, column chromatography on silica gel using hexane/ethyl acetate (B1210297) mixtures has been reported for the purification of alkyne-containing compounds. figshare.comfigshare.com

In Situ and Operando Monitoring Techniques

In situ and operando monitoring techniques provide insights into chemical processes as they happen, without interrupting the reaction or altering the reaction environment. frontiersin.orgrsc.org These techniques are particularly valuable for studying reaction mechanisms, identifying transient intermediates, and understanding catalyst behavior under realistic reaction conditions. rsc.org

For this compound, in situ and operando methods can be applied to monitor its transformations in catalytic reactions or other processes. While specific operando studies solely focused on this compound were not extensively found, the application of these techniques to alkyne chemistry and related catalytic systems is documented. For example, in situ Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) combined with cyclic voltammetry has been used to investigate the adsorption behavior of alkynes, including this compound, on platinum surfaces during hydrogenation. cardiff.ac.ukresearchgate.net This allows for the monitoring of molecular vibrations of adsorbed species in real-time. cardiff.ac.ukresearchgate.net

Other in situ and operando techniques, such as ATR-IR spectroscopy and magnetic resonance, have been used to monitor catalytic reactions involving hydrocarbons and other organic molecules, demonstrating their potential applicability to this compound chemistry. rsc.orgcam.ac.ukresearchgate.netacs.org ATR-IR spectroscopy can provide online monitoring of reactions by analyzing reactants and products at the catalyst surface. rsc.org Operando magnetic resonance has been used to follow the evolution of conversion and product distribution in heterogeneous catalytic reactions. researchgate.net These techniques, when applied to systems involving this compound, could provide valuable mechanistic information.

Chemometric Methods for Data Analysis

Chemometric methods involve the application of mathematical and statistical techniques to chemical data to extract meaningful information, identify patterns, and build predictive models. bia-analytical.com In the context of this compound research and analysis, chemometrics can be used to process and interpret complex data sets generated by analytical techniques, particularly hyphenated methods like GC-MS.

Chemometrics can be applied to GC-MS data of this compound samples to differentiate between different batches, detect subtle variations in composition, or identify the source of impurities. bia-analytical.com Multivariate data analysis techniques, such as Principal Component Analysis (PCA) or Partial Least Squares (PLS), can reveal hidden correlations and trends in the data that may not be apparent through univariate analysis. cam.ac.ukbia-analytical.com For instance, PLS regression has been used in conjunction with magnetic resonance data to measure chemical composition within catalyst pellets during a hydrogenation reaction. cam.ac.uk

While specific examples of chemometric analysis applied directly to this compound were not prominently featured in the search results, chemometrics is broadly applicable to the analysis of chromatographic and spectroscopic data for complex organic mixtures. bia-analytical.comunichrom.com It can be used for method development, optimization, quality control, and the interpretation of complex reaction profiles involving this compound. bia-analytical.comunichrom.comresearchgate.net

Applications of 4 Octyne in Advanced Materials and Specialized Fields

Role as a Versatile Building Block in Organic Synthesis

4-Octyne serves as a versatile building block in organic synthesis due to the reactivity of its carbon-carbon triple bond. lookchem.com This triple bond can undergo a variety of reactions, including hydrogenation, halogenation, and hydrolysis, leading to the formation of different functional groups and complex molecular structures. lookchem.com Its use as a key intermediate is crucial for the production of various organic compounds. lookchem.com The kinetics of reactions involving this compound, such as stereoselective semi-hydrogenation, are studied to understand reaction mechanisms and optimize conditions for new synthetic routes. lookchem.com

Synthesis of Highly Substituted 1,3-Dienes

This compound, being an electron-rich dialkylacetylene, has been utilized in the synthesis of highly substituted 1,3-dienes. fishersci.cacymitquimica.com For example, in palladium(II)-catalyzed reactions involving arylboronic acids and internal alkynes, this compound can yield highly substituted 1,3-dienes. nih.gov This reaction, conducted under mild conditions using molecular oxygen as an oxidant, involves the cis addition of two aryl groups across the triple bond. nih.gov

Development of Functionalized Organosilicon Compounds

This compound plays a role in the development of functionalized organosilicon compounds, which are important in organic and materials chemistry. nih.govsnnu.edu.cn Organosilicon compounds possess unique properties and are used in various applications, including hybrid materials, anti-corrosive coatings, and silicon rubbers. nih.gov The hydrosilylation of alkynes is a significant method for preparing vinylsilanes and other organosilicon compounds. wikipedia.org Studies have shown the use of this compound in the synthesis of unsymmetrically functionalized disiloxanes via subsequent hydrosilylation reactions. nih.gov This process, often catalyzed by transition metals, allows for the selective formation of novel disubstituted disiloxanes. nih.gov

Applications in Advanced Materials Science

In the realm of material science, this compound finds potential applications in the synthesis of advanced materials. lookchem.com Its unique chemical properties and reactivity make it suitable for incorporation into various material systems. lookchem.com

Polymers and Composites with Tailored Properties

This compound may be employed in the synthesis of polymers and composites designed with specific, tailored properties. lookchem.com The incorporation of alkyne units into polymer structures can influence the material's properties, such as thermal stability, mechanical strength, and electronic characteristics. While specific examples of this compound-based polymers and composites were not detailed in the search results, alkynes are generally used in polymerization reactions, including alkyne metathesis, to form complex polymer architectures. nih.gov

Potential in Electronics, Coatings, and Adhesives

This compound's potential applications extend to fields like electronics, coatings, and adhesives. lookchem.com In material science, it may be used in the synthesis of materials tailored for these specific uses. lookchem.com The properties derived from incorporating alkyne units or their reaction products into polymers and other materials can be beneficial for electronic components, protective coatings, and adhesive formulations. delphon.comparsonadhesives.comdelo-adhesives.com While direct examples of this compound in these specific applications were not extensively detailed, the general use of alkynes and functionalized organic compounds in developing materials for these industries is well-established. delphon.comparsonadhesives.comdelo-adhesives.compermabond.com

Key Properties of this compound

PropertyValueSource
Molecular FormulaC8H14 cymitquimica.comfishersci.canih.gov
Molecular Weight110.20 g/mol fishersci.cacymitquimica.com
AppearanceClear colorless to slightly yellow liquid lookchem.comcymitquimica.com
Boiling Point131-132 °C lookchem.comscientificlabs.co.uk
Melting Point-103 °C lookchem.comscientificlabs.co.uk
Density0.751 g/mL at 25 °C lookchem.comscientificlabs.co.uk
Water SolubilitySparingly soluble (29.1 mg/L) lookchem.comfishersci.ca

Use in Catalysis Research and Development

This compound is a significant substrate and tool in catalysis research and development, particularly in the study and application of reactions involving carbon-carbon triple bonds. Its symmetrical structure can simplify the analysis of reaction products and mechanisms. ifpenergiesnouvelles.fr

Investigation of Reaction Kinetics and Mechanisms

This compound is frequently employed to investigate the kinetics and mechanisms of catalytic reactions, such as semi-hydrogenation and alkyne metathesis. nih.govacs.org Studies on the stereoselective semi-hydrogenation of this compound catalyzed by palladium complexes, for instance, have provided detailed insights into the reaction pathway. nih.govacs.org

Kinetic studies involving this compound have revealed complex rate laws. In the palladium-catalyzed semi-hydrogenation of this compound in tetrahydrofuran (B95107) (THF), the rate law under hydrogen-rich conditions was found to be dependent on the concentrations of this compound, the palladium catalyst, and hydrogen. Specifically, the rate showed a broken order (0.65) in this compound concentration, first order in palladium, and first order in dihydrogen. nih.govacs.org Parahydrogen studies have indicated that a pairwise transfer of hydrogen atoms is involved in the rate-limiting step. nih.govacs.org

Proposed mechanisms for the semi-hydrogenation of this compound often involve a series of steps including alkyne coordination to the catalyst, activation of dihydrogen, hydro-palladation of the alkyne, reductive coupling, and product substitution. nih.govacs.org Side reactions, such as the formation of catalytically inactive palladacycles by oxidative alkyne coupling, can occur under hydrogen-limiting conditions. nih.govacs.org The primary product of this semi-hydrogenation is typically (Z)-oct-4-ene, with (E)-oct-4-ene forming as a minor product through a palladium-catalyzed isomerization reaction. nih.govacs.org

In alkyne metathesis studies, this compound has been used to analyze reaction by-products to gain insights into the formation of active catalytic species. ifpenergiesnouvelles.frresearchgate.net Analysis of reactions using molybdenum-based catalysts and this compound as a substrate has helped in understanding the role of hydroxyl-containing co-catalysts and the potential involvement of transient metallacyclobutenes as key intermediates. ifpenergiesnouvelles.frresearchgate.net

Optimization of Catalytic Conditions

This compound serves as a model substrate for optimizing catalytic conditions for various transformations. Its use allows researchers to evaluate the efficiency and selectivity of catalysts under different reaction parameters, such as catalyst loading, temperature, solvent, and co-catalyst presence. rsc.orgchemrxiv.org

Optimization studies for the semi-hydrogenation of this compound using gallylene-nickel(0) complexes have explored conditions such as catalyst concentration, temperature, and hydrogen pressure to achieve selective formation of (Z)-4-octene. chemrxiv.org

In the context of hydrophenylation of internal alkynes with arylboronic acids catalyzed by rhodium complexes, this compound has been used as a model substrate to optimize solvent systems and catalyst loading to maximize the yield of the desired hydrophenylation product, (E)-4-phenyl-4-octene. rsc.org

The use of this compound in these studies helps in establishing optimal reaction parameters that can then be applied or adapted for the transformation of other alkyne substrates.

Development of Novel Catalytic Systems

This compound plays a role in the development and evaluation of novel catalytic systems for reactions such as alkyne metathesis, semi-hydrogenation, and cycloaddition reactions. acs.orgmit.eduosu.eduacs.orgrsc.orgacs.orgrsc.org

Tungsten and molybdenum-based catalysts are frequently studied for their activity in alkyne metathesis, and this compound is often used as a substrate to assess the performance of newly developed catalyst precursors and systems. ifpenergiesnouvelles.frresearchgate.netacs.orgmit.eduacs.org For example, the alkyne metathesis activities of new tungsten alkylidyne catalysts have been explored using 3-heptyne, which produces this compound as a metathesis product, alongside 3-hexyne. acs.orgmit.edu The formation and rate of appearance of this compound in such reactions provide information about the catalyst's efficiency. acs.orgmit.edu

Novel palladium-based catalysts, including those supported on metal-organic frameworks (MOFs), have been evaluated for the selective semi-hydrogenation of internal alkynes like this compound to their corresponding alkenes. acs.org These studies aim to develop catalysts that offer high selectivity towards the desired alkene product at high conversion rates and demonstrate stability over multiple catalytic cycles. acs.org

Cobalt-catalyzed cycloaddition reactions involving alkylidenecyclopropanes and alkynes have also utilized this compound as a reactant to investigate the scope and efficiency of novel cobalt complexes in facilitating these transformations. osu.edu Similarly, rhodium-catalyzed cyclotrimerization reactions have employed this compound to synthesize complex cyclic structures, demonstrating the utility of this compound in developing new routes to valuable organic molecules. rsc.org

Biological Activity and Pharmaceutical Research Associated with 4 Octyne

4-Octyne and Related Compounds as Precursors in Pharmaceutical Development

This compound and its derivatives serve as valuable building blocks and intermediates in organic synthesis, including the synthesis of more complex molecules relevant to the pharmaceutical industry. ontosight.ailookchem.com The triple bond in alkynes like this compound can undergo various reactions, such as hydrogenation, halogenation, and hydrolysis, allowing for the introduction of different functional groups and the construction of diverse molecular architectures. lookchem.com This versatility makes them useful in the creation of complex organic molecules, including those with potential therapeutic properties. ontosight.ailookchem.com Research indicates their utility in forming cyclic compounds through cycloaddition reactions and in the synthesis of natural products and pharmaceuticals. ontosight.ai Other octyne isomers, such as 2-octyne (B165417) and 3-octyne, have also been noted for their use as chemical intermediates in the synthesis of pharmaceuticals. lookchem.comcymitquimica.com

Biological Activity of Substituted Octyne Derivatives (e.g., 3,6-Dimethyl-4-octyne-3,6-diol)

While this compound itself is primarily a synthetic intermediate, substituted octyne derivatives can exhibit significant biological activities. A notable example is 3,6-Dimethyl-4-octyne-3,6-diol (B148155), a branched aliphatic diol containing both hydroxyl and alkyne functional groups. This compound has been investigated for its influence on various cellular processes.

Influence on Cellular Processes: Lipid Metabolism and Anti-inflammatory Effects

Research indicates that 3,6-Dimethyl-4-octyne-3,6-diol can influence cellular processes, including lipid metabolism and inflammatory responses. Studies suggest that at low concentrations, this compound can enhance lipid metabolism and exhibit anti-inflammatory effects. This influence on lipid metabolism involves interactions with enzymes crucial for lipid hydrolysis and synthesis, thereby impacting metabolic flux and homeostasis.

Dosage-Dependent Biological Effects

The biological effects of 3,6-Dimethyl-4-octyne-3,6-diol are dependent on the dosage or concentration. Studies have shown that the compound's activity varies significantly with dosage in animal models. Low doses have been associated with beneficial effects such as enhanced lipid metabolism and reduced inflammation. Conversely, higher doses can lead to toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the impact on cellular and physiological functions changes dramatically beyond a certain concentration.

Here is a table summarizing the dosage-dependent effects observed in animal models:

Dosage Range (mg/kg)Biological Effect
Low (1-10)Enhancement of lipid metabolism
Moderate (10-50)Anti-inflammatory effects
High (>50)Hepatotoxicity and nephrotoxicity

These findings highlight the critical role of dosage in determining the therapeutic versus toxic potential of 3,6-Dimethyl-4-octyne-3,6-diol.

Research into Therapeutic Applications

Research into the therapeutic applications of octyne derivatives, particularly 3,6-Dimethyl-4-octyne-3,6-diol, is ongoing due to their observed biological activities. The potential to influence lipid metabolism and exhibit anti-inflammatory effects at specific concentrations suggests possible therapeutic avenues. While the compound is investigated for potential therapeutic applications due to its biological activity, specific details on clinical applications or approved therapies were not found in the provided text.

Synthesis of Biologically Active Bicyclo[3.2.1]octane and Octene Derivatives

This compound and related alkyne structures can be utilized in synthetic routes to generate cyclic and acyclic derivatives with potential biological activity. For instance, alkynes are important in the synthesis of highly substituted 1,3-dienes sigmaaldrich.com. The semi-hydrogenation of alkynes, including this compound, to alkenes is a significant process in the fine chemicals and pharmaceutical industries, requiring efficient catalytic processes researchgate.net. Selective hydrogenation of this compound using specific catalysts like a Lindlar catalyst yields cis-4-octene (B1353254), while reduction with sodium in liquid ammonia (B1221849) yields trans-4-octene (B86139) vaia.com. These octene derivatives or further modifications of them can possess biological properties or serve as intermediates to biologically active compounds.

Bicyclo[3.2.1]octane derivatives are a class of compounds found as core structures in many natural products and synthetic molecules exhibiting important biological activities, including activity at dopamine (B1211576) and serotonin (B10506) transporters and as potential antibacterial agents ebi.ac.ukmdpi.comnih.govnih.gov. While direct synthesis of the bicyclo[3.2.1]octane core from this compound is not explicitly detailed in the search results, alkynes are general building blocks in organic synthesis, and methodologies involving cycloaddition reactions could potentially incorporate alkyne structures to form cyclic systems like bicyclo[3.2.1]octanes or related structures ontosight.ai. Research highlights the synthesis of bicyclo[3.2.1]octane frameworks through various organocatalytic and photochemical approaches for developing biologically active compounds mdpi.combenthamdirect.comresearchgate.net.

BCAT1 Inhibitors for Cancer Treatment

Branched-chain amino acid aminotransferases (BCATs), particularly BCAT1, are enzymes involved in the metabolism of branched-chain amino acids (BCAAs) mdpi.compatsnap.com. BCAT1 is often overexpressed in various cancers and is implicated in tumor growth and progression mdpi.compatsnap.com. Inhibiting BCAT1 activity is being explored as a potential therapeutic strategy for cancer mdpi.compatsnap.com.

Research has identified GABA (γ-aminobutyric acid) derivatives containing bridged bicyclic skeletons, such as bicyclo[3.2.1]octene, as a chemical class of BCAT1 inhibitors mdpi.comnih.gov. A specific compound, WQQ-345, featuring a unique bridged bicyclic skeleton, was identified as a novel BCAT1 inhibitor with in vitro and in vivo antitumor activity against tyrosine kinase inhibitor (TKI)-resistant lung cancer with high BCAT1 expression mdpi.comnih.govresearchgate.net. Further structural modifications of WQQ-345 led to the discovery of compound 7, a bicyclo[3.2.1]octene-bearing GABA derivative, which showed enhanced BCAT1 inhibitory activity mdpi.comnih.govresearchgate.net.

While this compound is not a BCAT1 inhibitor itself, its role as a synthetic precursor to bicyclic and octene structures suggests a potential indirect link. Synthetic strategies for constructing bicyclo[3.2.1]octene frameworks, which are present in some BCAT1 inhibitors, might utilize alkyne intermediates like this compound in certain reaction sequences, although the specific synthetic routes from this compound to these BCAT1 inhibitory bicyclic structures are not detailed in the provided search results.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how modifications to a molecule's structure affect its biological activity mdpi.comacs.org. In the context of BCAT1 inhibitors, SAR explorations have been conducted on GABA derivatives containing bridged bicyclic skeletons mdpi.comnih.gov.

Two rounds of SAR exploration around the BCAT1 inhibitor WQQ-345, a compound with a bridged bicyclic skeleton, were performed to identify more potent analogs mdpi.comnih.gov. These studies involved designing compounds with various structural variations, including chiral inversion, incorporation of a C=C double bond in the bridged bicycle, and ring expansion mdpi.com. Compound 7, a bicyclo[3.2.1]octene derivative, emerged from these SAR studies, demonstrating a significant enhancement in BCAT1 enzymatic inhibitory activity compared to the parent compound WQQ-345 mdpi.comnih.govresearchgate.net. This highlights the importance of the bicyclo[3.2.1]octene scaffold and specific structural features for potent BCAT1 inhibition.

SAR studies have also been conducted on other bicyclo[3.2.1]octane derivatives to investigate their activity against targets like dopamine and serotonin transporters and as antimicrobial agents, demonstrating the impact of structural changes on binding affinity and biological effects ebi.ac.uknih.govnih.gov.

While the direct involvement of this compound in these specific SAR studies is not indicated, its potential use in synthesizing the core structures or derivatives explored in such studies underscores its relevance as a versatile chemical building block in the search for new biologically active compounds.

Environmental Considerations in 4 Octyne Research and Industrial Practice

Safe Handling and Storage Practices for Alkynes in Laboratory Settings

Safe handling and storage of alkynes, including 4-octyne, in laboratory settings are paramount to prevent accidents and minimize environmental release. General safe laboratory practices should be followed when handling these compounds glenresearch.comcambio.co.uk. This includes avoiding direct contact and inhalation of vapors or mist biotium.com. Proper ventilation, such as local and general ventilation, is essential bangslabs.comchemos.de.

Storage conditions are critical. Alkynes should be kept in tightly closed containers in a dry and well-ventilated place glenresearch.comcambio.co.ukbiotium.comchemos.de. Many alkynes are flammable, and thus must be kept away from heat, sparks, open flames, and hot surfaces chemos.defishersci.com. Taking precautionary measures against static discharge and using spark-proof tools and explosion-proof equipment are also recommended fishersci.com. Some alkynes may require storage at specific temperatures, such as freezer storage or controlled room temperature, and protection from sunlight glenresearch.comcambio.co.ukbiotium.combangslabs.com.

In case of spills or releases, it is important to prevent the substance from entering drains or water courses glenresearch.comcambio.co.ukbiotium.combangslabs.comchemos.dechemos.de. Spills should be contained and soaked up with inert absorbent material, and the collected material should be placed in suitable, closed containers for disposal biotium.combangslabs.comfishersci.combangslabs.com.

Implications of Chemical Synthesis Byproducts

Chemical synthesis routes for producing this compound and other alkyne-containing compounds can generate various byproducts. The nature and environmental implications of these byproducts depend heavily on the specific synthesis method employed. Traditional methods may involve harsh reagents and generate significant waste rsc.orgoup.com. For example, one method for synthesizing this compound involves the reaction between acetylene (B1199291) and 1-bromopropane (B46711) using sodium amide in liquid ammonia (B1221849) wikipedia.org. Another route is the elimination reaction of 4,5-dibromooctane (B15461278) wikipedia.org. These reactions can produce salts and other organic or inorganic byproducts that require proper management and disposal to avoid environmental contamination.

Minimizing byproduct generation is a core principle of green chemistry nih.govrsc.org. Atom economy, which aims to maximize the incorporation of reactant atoms into the final product, is a key metric for assessing the environmental efficiency of a synthesis route and reducing waste nih.govjocpr.com. Reactions with high atom economy generate fewer byproducts.

Waste Management and Green Chemistry Principles in this compound Synthesis

Effective waste management and the adoption of green chemistry principles are crucial for minimizing the environmental footprint of this compound synthesis and its applications. Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances nih.govrsc.org.

Key principles of green chemistry relevant to alkyne synthesis include preventing waste, maximizing atom economy, using less hazardous chemicals and solvents, designing for degradation, and using catalysts nih.govroyalsocietypublishing.org. Solvents, in particular, contribute significantly to the auxiliary waste in chemical production pnas.org. Research is ongoing to develop alkyne synthesis routes that utilize environmentally friendly solvents like water, biomass-derived solvents, ionic liquids, or even solvent-free conditions pnas.orgrhhz.net.

Recyclable catalysts are also a focus of green chemistry efforts in alkyne functionalization nih.gov. Utilizing catalysts that can be easily recovered and reused reduces waste and the need for fresh catalyst production, contributing to a more sustainable process nih.gov. One-pot synthesis approaches, which combine multiple reaction steps in a single vessel, can also reduce waste by avoiding the need for purification and isolation of intermediates rsc.org.

Proper disposal of chemical waste, including alkyne-containing waste and byproducts, must comply with all federal, state, and local regulations glenresearch.combiotium.combangslabs.combangslabs.com. Preventing waste from entering drains or sewage systems is a critical environmental precaution biotium.com.

Environmental Fate and Transport of Hydrocarbons (General Context)

This compound is a hydrocarbon, and its environmental fate and transport are influenced by properties common to this class of compounds. Hydrocarbons can enter the environment through various sources, including natural processes, industrial activities, agricultural practices, and wastewater discharge tidjma.tn. Their environmental impact varies depending on their structure and properties tidjma.tntidjma.tn.

Factors influencing the fate and transport of hydrocarbons in the environment include their volatility, solubility in water, and susceptibility to degradation. Volatile hydrocarbons can evaporate into the atmosphere, contributing to air quality issues tidjma.tntidjma.tn. Solubility in water affects their potential to contaminate surface and groundwater sources tidjma.tntidjma.tn. Hydrocarbons can also persist in soil, impacting soil fertility and plant growth tidjma.tntidjma.tn.

Modeling approaches, such as advection-dispersion models, half-life models, and environmental fate models, are used to predict the movement and transformation of aliphatic compounds in soil, water, and air tidjma.tn. Biodegradation by microorganisms is a significant process in the attenuation of hydrocarbons in the environment researchgate.net. The persistence of heavier hydrocarbons can be influenced by factors like water solubility, vapor pressure, hydrophobicity, and their partitioning between non-aqueous phase liquids (NAPL) and soil researchgate.netlyellcollection.org.

While this compound's specific environmental fate requires detailed study, its classification as a hydrocarbon suggests it may exhibit some of these general behaviors, including potential for water and soil contamination and susceptibility to biodegradation. This compound is sparingly soluble in water (29.1 mg/L) fishersci.ca.

Research into Sustainable Synthesis Routes

Research into sustainable synthesis routes for alkynes, including compounds like this compound, is an active area of investigation aimed at reducing environmental impact openaccesspub.orgnumberanalytics.com. This involves developing more efficient and environmentally friendly methods compared to traditional approaches rsc.orgoup.com.

One focus is on utilizing renewable resources and bio-based feedstocks for alkyne production rhhz.netopenaccesspub.org. Another area of research is the development of catalytic methods that are more selective, efficient, and operate under milder conditions, minimizing the need for harsh reagents and reducing byproduct formation rsc.orgnumberanalytics.comacs.org. Electrochemical methods, which use electricity as the oxidizing or reducing agent, are also being explored as a sustainable approach for alkyne functionalization, offering good atom economy rsc.org.

The use of environmentally friendly solvents, such as water or biomass-derived alternatives, in alkyne synthesis is another key aspect of sustainable chemistry research pnas.orgrhhz.net. Additionally, the development of recyclable and heterogeneous catalysts is crucial for improving the sustainability of alkyne synthesis processes nih.gov. These efforts align with the principles of green chemistry, aiming to create more environmentally benign chemical processes for the production and utilization of valuable compounds like this compound.

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for 4-Octyne?

  • Methodological Answer : Begin by referencing established alkynylation methods (e.g., dehydrohalogenation of vicinal dihalides or elimination reactions). Optimize reaction conditions (solvent, temperature, catalyst) using kinetic studies. Characterize intermediates via GC-MS or IR spectroscopy to confirm triple-bond formation. Ensure purity through fractional distillation and validate using NMR (¹H/¹³C) . Report detailed experimental procedures, including safety measures for handling volatile alkynes (flammability, toxicity) .

Q. What spectroscopic techniques are critical for confirming this compound’s structure and purity?

  • Methodological Answer : Prioritize IR spectroscopy to identify the C≡C stretch (~2100–2260 cm⁻¹). Use ¹H NMR to confirm absence of protons near the triple bond (δ 1.4–2.1 ppm for adjacent CH₂ groups) and ¹³C NMR to detect sp-hybridized carbons (δ 65–85 ppm). Compare retention times in GC against authentic standards. For purity, integrate HPLC or GC peaks and quantify impurities using calibration curves .

Q. How can researchers mitigate hazards during this compound handling in lab settings?

  • Methodological Answer : Implement inert-atmosphere techniques (N₂/Ar) to prevent combustion. Use flame-resistant equipment and static-safe containers. Conduct risk assessments for acute toxicity (inhalation/skin contact) and ecological impact (bioaccumulation potential). Store in sealed, labeled containers at ≤4°C, segregated from oxidizers. Document safety protocols in line with GHS guidelines .

Q. What are the key literature gaps in this compound’s physicochemical properties?

  • Methodological Answer : Systematically review existing data (e.g., boiling point, solubility, dipole moment) from databases like Reaxys or SciFinder. Identify discrepancies (e.g., conflicting vapor pressure values) and design experiments to resolve them. Use quantum-chemical calculations (DFT) to predict unmeasured properties (e.g., bond dissociation energies) and validate experimentally .

Q. How to optimize reaction conditions for this compound’s use in alkyne metathesis?

  • Methodological Answer : Screen transition-metal catalysts (e.g., Mo, W) under varying temperatures and solvent polarities. Monitor reaction progress via TLC/GC and quantify yields using internal standards. Assess catalyst turnover frequency (TOF) and stability via recycling experiments. Compare results with computational studies (e.g., Gibbs free energy profiles) .

Advanced Research Questions

Q. How can Rhodium-catalyzed C–H activation be applied to functionalize this compound?

  • Methodological Answer : Design substrates with directing groups (e.g., pyridyl, carbonyl) to guide Rh(I) coordination near the triple bond. Study regioselectivity in C–H arylation/alkylation using kinetic isotope effects (KIE) and DFT simulations. Characterize metallocycle intermediates via XAS or ESI-MS. Benchmark against Pd/Cu systems for cost-efficacy .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound cycloadditions?

  • Methodological Answer : Perform meta-analysis of literature data to identify outliers. Replicate experiments under standardized conditions (solvent purity, catalyst loading). Use statistical tools (ANOVA, t-tests) to assess variability. Propose mechanistic explanations (e.g., solvent-catalyst interactions) via in-situ IR or Raman spectroscopy .

Q. How to design a computational model predicting this compound’s reactivity in click chemistry?

  • Methodological Answer : Employ DFT (B3LYP/6-311+G*) to calculate frontier molecular orbitals (HOMO/LUMO) and transition states for azide-alkyne cycloadditions. Validate with experimental kinetic data (Arrhenius plots). Incorporate solvent effects via COSMO-RS. Use machine learning (ANN) to predict reaction outcomes under untested conditions .

Q. What methodologies quantify this compound’s environmental persistence in aqueous systems?

  • Methodological Answer : Conduct biodegradation assays (OECD 301F) under aerobic/anaerobic conditions. Monitor degradation products via LC-QTOF-MS. Measure half-life using first-order kinetics. Correlate with octanol-water partition coefficients (log Kₒw) to estimate bioaccumulation potential. Compare with EPA EPISuite predictions .

Q. How to address discrepancies in this compound’s spectroscopic data across studies?

  • Methodological Answer : Re-examine raw data (e.g., NMR shimming, integration errors). Standardize referencing (TMS vs. solvent peaks) and calibration. Collaborate with multiple labs for inter-study validation. Publish datasets in open repositories (e.g., Zenodo) with metadata on instrumentation and parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.